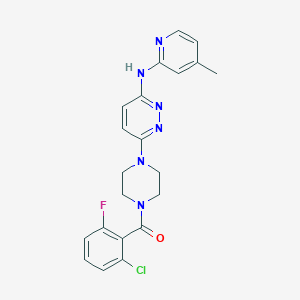

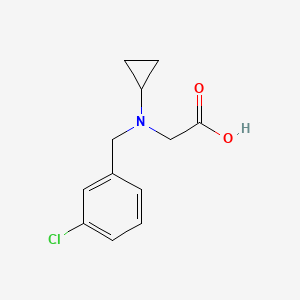

![molecular formula C19H21N5O3 B2579359 6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893952-60-8](/img/structure/B2579359.png)

6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

- Compounds with complex structures similar to 6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been synthesized using innovative catalytic methods. For example, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of related compounds under solvent-free conditions (Moosavi‐Zare et al., 2013). This highlights the potential of using advanced catalytic techniques for the synthesis of complex molecules.

Potential Biological Activities

- Certain derivatives structurally related to the queried compound have exhibited promising biological activities. For instance, compounds synthesized with similar structural frameworks have been evaluated for their antimicrobial properties against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria (Sharma et al., 2004). This suggests the potential of these compounds to serve as leads for the development of new antimicrobial agents.

Applications in Material Science

- The synthesis of new compounds with imidazoquinazoline rings has been explored for the development of materials with potential applications in polymer science and biology. These compounds exhibit high solubility in typical organic solvents, making them suitable as raw materials for the synthesis of thermally stable polymers, and may also possess biological activity (Szyszkowska et al., 2018).

Corrosion Inhibition

- Pyranopyrazole derivatives, which share a structural motif with the queried compound, have been investigated as corrosion inhibitors for mild steel in HCl solution. These studies involve gravimetric, electrochemical, and density functional theory (DFT) analyses, demonstrating the compounds' effectiveness in protecting against corrosion (Yadav et al., 2016).

Mecanismo De Acción

It’s worth noting that this compound is a derivative of imidazole . Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often due to the compound’s interaction with various biological targets, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic efficacy. These properties can vary widely among different compounds and are influenced by numerous factors, including the compound’s chemical structure and the patient’s physiological condition .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets, thereby influencing its efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)13-6-8-14(9-7-13)27-5-2/h4,6-9H,1,5,10-12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLSGIRBOUFOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)

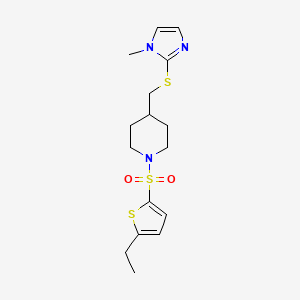

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)